2,4-Dichloropyrimidine-5-sulfonyl chloride
Overview
Description
2,4-Dichloropyrimidine-5-sulfonyl chloride is a heterocyclic compound with the molecular formula C4HCl3N2O2S and a molecular weight of 247.49 g/mol . This compound is characterized by the presence of two chlorine atoms and a sulfonyl chloride group attached to a pyrimidine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrimidine-5-sulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2,4-dichloropyrimidine with chlorosulfonic acid under controlled conditions. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted in aqueous or alcoholic solutions, often at elevated temperatures.
Oxidation and Reduction: Specific reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.
Major Products Formed
Substitution Reactions: Yield various substituted pyrimidine derivatives.
Hydrolysis: Produces sulfonic acids.
Oxidation and Reduction: Forms oxidized or reduced pyrimidine derivatives.
Scientific Research Applications
2,4-Dichloropyrimidine-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the modification of biomolecules and the development of biochemical assays.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrimidine-5-sulfonyl chloride is primarily based on its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of substituted pyrimidine derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrimidine-5-carboxamide
- 2,4-Dimorpholino-6-chloropyrimidine
- 2,4-Dichloropyrimidine-5-carbonyl chloride
- 5-Bromo-2,4-dichloropyrimidine
- 2,4-Dichloropyrimidine
Uniqueness
2,4-Dichloropyrimidine-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for specific chemical transformations that are not possible with other derivatives, making it a valuable building block in organic synthesis .
Properties
IUPAC Name |
2,4-dichloropyrimidine-5-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)1-8-4(6)9-3/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTJJFUQGKXOKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585483 | |
Record name | 2,4-Dichloropyrimidine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23920-08-3 | |
Record name | 2,4-Dichloropyrimidine-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichloropyrimidine-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dichloropyrimidine-5-sulfonyl chloride in the synthesis of hetaryl‐annulated 1,2,4‐thiadiazine‐1,1‐dioxides?
A1: this compound serves as a crucial building block in the synthesis of hetaryl‐annulated 1,2,4‐thiadiazine‐1,1‐dioxides. The research by [] demonstrates that this compound reacts with amidines in a one-pot reaction, directly yielding the desired thiadiazine-1,1-dioxides. This contrasts with other methods described in the paper requiring isolation of sulfonylated amidine intermediates before cyclization. This suggests this compound exhibits favorable reactivity for this specific ring-closing reaction. Additionally, the remaining chlorine atoms on the resulting pyrimidine-fused thiadiazine-1,1-dioxides are susceptible to aromatic nucleophilic substitution. This offers further possibilities for structural diversification and potential fine-tuning of biological activity.
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